

Application Notes and Protocols for Subculturing Saos-2 Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SAHO2

Cat. No.: B12373451

[Get Quote](#)

Introduction

The Saos-2 cell line, derived from an 11-year-old female Caucasian with osteosarcoma, is a widely utilized model in cancer research and drug development.^{[1][2]} These adherent, epithelial-like cells are instrumental in studying osteoblastic differentiation and bone-related pathologies.^{[1][2]} This document provides a comprehensive, step-by-step guide for the successful subculturing of Saos-2 cells, ensuring their continued viability and optimal performance in experimental settings.

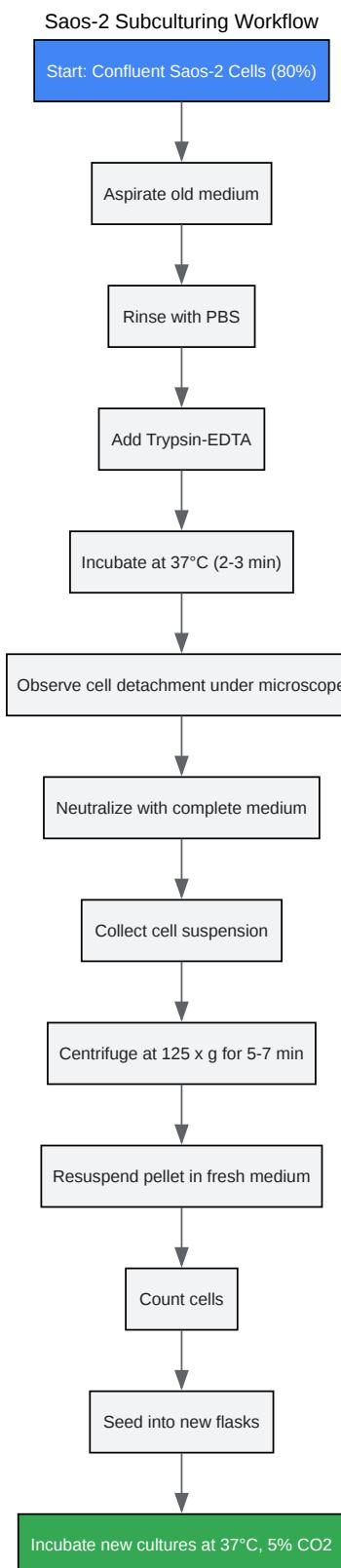
Cell Line Characteristics

Saos-2 cells were established in 1973 and exhibit several key osteoblastic features.^{[1][2]} They are characterized by their adherent nature and epithelial-like morphology.^[3] These cells are designated as Biosafety Level 1.^{[2][3]}

Quantitative Data Summary

For consistent and reproducible results, key quantitative parameters for Saos-2 cell culture are summarized in the table below.

Parameter	Value	Source
Seeding Density	1×10^4 cells/cm ²	[4] [5]
Split Ratio	1:2 to 1:4	[2] [4] [5]
Population Doubling Time	35 - 48 hours	[4] [5] [6]
Medium Renewal	2 to 3 times per week	[2] [3] [4]


Experimental Protocols

Required Materials

- Saos-2 cells (e.g., ATCC HTB-85)
- Complete Growth Medium:
 - McCoy's 5A Medium[\[3\]](#)[\[7\]](#)
 - Fetal Bovine Serum (FBS), 15%[\[3\]](#)[\[7\]](#)
 - Penicillin/Streptomycin (1%) (Optional)[\[3\]](#)[\[7\]](#)
 - Alternative Medium: DMEM/F-12 (1:1) with 5% FBS and 1% Penicillin/Streptomycin[\[5\]](#)
- Phosphate-Buffered Saline (PBS), without calcium and magnesium
- Trypsin-EDTA (0.25% Trypsin, 0.03% EDTA)
- Sterile cell culture flasks (T-25 or T-75)
- Sterile serological pipettes
- Sterile conical tubes (15 mL and 50 mL)
- Incubator (37°C, 5% CO₂)
- Biological safety cabinet

- Inverted microscope
- Centrifuge
- Hemocytometer or automated cell counter
- Water bath (37°C)

Subculturing Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the subculturing of Saos-2 cells.

Step-by-Step Subculturing Protocol

This protocol is for a T-75 flask. Adjust volumes accordingly for different-sized culture vessels.

- Preparation: Pre-warm the complete growth medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.
- Observation: Examine the Saos-2 cell culture under an inverted microscope to ensure they are healthy and have reached approximately 80% confluence.
- Aspiration: Working in a biological safety cabinet, carefully aspirate the old culture medium from the flask.
- Washing: Gently rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual medium and serum, which can inhibit trypsin activity.^{[3][8]} Aspirate the PBS.
- Detachment: Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.^[5]
- Incubation: Incubate the flask at 37°C for 2-3 minutes.^[3] Monitor the cells under the microscope. The cells are ready for the next step when they appear rounded and detached. Gently tap the side of the flask to aid detachment.^[5]
- Neutralization: Once the cells are detached, add 6-8 mL of pre-warmed complete growth medium to the flask to neutralize the trypsin.
- Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the suspension to a sterile 15 mL conical tube.
- Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
- Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
- Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

- **Seeding:** Dilute the cell suspension to the desired seeding density (e.g., 1×10^4 cells/cm²) and dispense the appropriate volume into new, labeled culture flasks containing fresh, pre-warmed complete growth medium.
- **Incubation:** Place the newly seeded flasks in an incubator at 37°C with 5% CO₂.

Thawing Protocol for Cryopreserved Cells

- **Rapid Thawing:** Quickly thaw the cryovial in a 37°C water bath for a maximum of 2 minutes, ensuring the cap remains above the water level.[\[5\]](#)
- **Decontamination:** Wipe the exterior of the vial with 70% ethanol.[\[5\]](#)
- **Transfer:** In a biological safety cabinet, transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[\[3\]](#)
- **Centrifugation:** Centrifuge the cells at 125 x g for 5-7 minutes.[\[5\]](#)
- **Resuspension and Seeding:** Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium. Transfer the cell suspension to an appropriately sized culture flask.
- **Incubation:** Place the flask in an incubator at 37°C with 5% CO₂. Change the medium after 24 hours to remove any remaining cryoprotectant.

Troubleshooting

If Saos-2 cells are difficult to detach, consider the following:

- Ensure the trypsin solution is fresh and active.[\[8\]](#)
- Completely remove all traces of serum by thoroughly rinsing with PBS before adding trypsin.[\[8\]](#)
- Ensure the trypsin is pre-warmed to 37°C for optimal enzymatic activity.[\[5\]](#)
- Avoid letting the cells become over-confluent, as this can make them more resistant to trypsinization.[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mskcc.org [mskcc.org]
- 2. Saos-2 Cell Line - Creative Biogene [creative-biogene.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. SaOS-2 Cells | Applied Biological Materials Inc. [abmgood.com]
- 6. Cellosaurus cell line SaOS-2 (CVCL_0548) [cellosaurus.org]
- 7. innov-research.com [innov-research.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Subculturing Saos-2 Cells]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12373451#step-by-step-guide-to-subculturing-saos-2-cells>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com